5-methyl-N-(4-methylphenyl)furan-2-carboxamide
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Overview
Description
5-methyl-N-(4-methylphenyl)furan-2-carboxamide is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl group and a carboxamide group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-methyl-N-(4-methylphenyl)furan-2-amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-methyl-N-(4-methylphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
5-methylfuran-2-carboxylic acid: A precursor in the synthesis of 5-methyl-N-(4-methylphenyl)furan-2-carboxamide.
4-methylaniline: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring and the presence of both a methyl group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-6-11(7-4-9)14-13(15)12-8-5-10(2)16-12/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMVXRLAZDAGHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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